molecular formula C7H11ClFNO B2791886 4-Fluoro-4-methylpiperidine-1-carbonyl chloride CAS No. 2298762-84-0

4-Fluoro-4-methylpiperidine-1-carbonyl chloride

Cat. No. B2791886
CAS RN: 2298762-84-0
M. Wt: 179.62
InChI Key: JQDWAYJIBOCRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-4-methylpiperidine-1-carbonyl chloride, also known as FMOC-Cl, is a chemical compound widely used in scientific research. It is a derivative of piperidine and is commonly used as a protecting group for amino acids during peptide synthesis. The use of FMOC-Cl in peptide synthesis has been widely studied and has proven to be an effective method for creating peptides with high purity and yield. In

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride involves the reaction with the amino group of an amino acid to form a stable carbamate. This carbamate protects the amino group from further reaction during peptide synthesis. The FMOC group can be selectively removed using a base such as piperidine, which allows for the deprotection of specific amino acids.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects as it is not used as a drug or medication. It is only used in scientific research as a chemical reagent.

Advantages and Limitations for Lab Experiments

The use of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride in peptide synthesis has several advantages. It allows for the selective deprotection of specific amino acids, which leads to higher purity and yield of peptides. It also allows for the synthesis of peptides with complex structures. However, the use of this compound also has some limitations. It requires careful monitoring of reaction conditions to ensure high yield and purity, and it can be difficult to remove the FMOC group from certain amino acids.

Future Directions

There are several future directions for the use of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride in scientific research. One area of interest is the development of new protecting groups for amino acids that are more efficient and selective than this compound. Another area of interest is the use of this compound in the synthesis of peptides with specific biological activities, such as antimicrobial peptides or peptides with anticancer properties. Additionally, the use of this compound in the synthesis of other organic compounds, such as acylated amino acids and amides, could also be explored.

Synthesis Methods

The synthesis of 4-Fluoro-4-methylpiperidine-1-carbonyl chloride involves the reaction of piperidine with chloroform and triethylamine. The resulting product is then treated with 4-fluorobenzoic acid to produce this compound. The reaction is typically carried out in a solvent such as dichloromethane or acetonitrile and requires careful monitoring of reaction conditions to ensure high yield and purity.

Scientific Research Applications

4-Fluoro-4-methylpiperidine-1-carbonyl chloride is widely used in scientific research, particularly in the field of peptide synthesis. It is commonly used as a protecting group for amino acids, which allows for the selective deprotection of specific amino acids during peptide synthesis. This method has proven to be an effective way to produce peptides with high purity and yield. This compound is also used in the synthesis of other organic compounds, such as acylated amino acids and amides.

properties

IUPAC Name

4-fluoro-4-methylpiperidine-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClFNO/c1-7(9)2-4-10(5-3-7)6(8)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDWAYJIBOCRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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